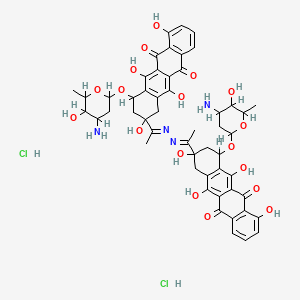
Palbinona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La palbinona tiene una amplia gama de aplicaciones de investigación científica:
Química: La this compound se estudia por sus propiedades químicas únicas y su potencial como precursor para sintetizar otros compuestos bioactivos.
Biología: En la investigación biológica, la this compound se utiliza para investigar sus efectos sobre los procesos celulares, particularmente sus propiedades antiinflamatorias.
Medicina: La this compound muestra promesa en el tratamiento de enfermedades inflamatorias debido a su capacidad para inhibir la interleucina-1 beta. .
Mecanismo De Acción
La palbinona ejerce sus efectos inhibiendo la actividad de la forma reducida de la 3 alfa-hidroxi esteroide deshidrogenasa unida a fosfato de dinucleótido de adenina y nicotinamida. Esta enzima juega un papel crucial en el metabolismo de los esteroides. Además, la this compound inhibe la interleucina-1 beta de monocitos humanos, un actor clave en la respuesta inflamatoria. Al dirigirse a estas vías moleculares, la this compound exhibe una actividad antiinflamatoria significativa .
Compuestos similares:
Paeonilactona-B: Otro terpenoide aislado de Paeonia albiflora, conocido por su actividad inhibitoria sobre la 3 alfa-hidroxi esteroide deshidrogenasa.
Paeoniflorina: Un glucósido también derivado de especies de Paeonia, con propiedades antiinflamatorias e inmunomoduladoras.
Comparación: La this compound es única debido a su potente actividad inhibitoria sobre la interleucina-1 beta de monocitos humanos, que no es tan pronunciada en compuestos similares como la paeonilactona-B y la paeoniflorina. Esta especificidad convierte a la this compound en un compuesto valioso para terapias antiinflamatorias dirigidas .
Análisis Bioquímico
Biochemical Properties
Palbinone plays a crucial role in biochemical reactions, particularly in the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol . This enzyme is responsible for the conversion of 3α-hydroxysteroids to their corresponding ketones, a key step in steroid metabolism. Palbinone interacts with 3α-HSD by binding to its active site, thereby inhibiting its activity. This interaction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH), which acts as a cofactor in the reaction .
Cellular Effects
Palbinone exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Palbinone’s inhibition of 3α-HSD can lead to altered levels of steroid hormones, which in turn can affect cell signaling pathways and gene expression. Additionally, Palbinone’s impact on steroid metabolism can influence cellular energy balance and metabolic processes .
Molecular Mechanism
The molecular mechanism of Palbinone involves its binding to the active site of 3α-HSD, leading to enzyme inhibition. This binding interaction is facilitated by the structural compatibility between Palbinone and the enzyme’s active site. The inhibition of 3α-HSD by Palbinone results in decreased conversion of 3α-hydroxysteroids to ketones, thereby altering the levels of these metabolites within the cell. This change in metabolite levels can subsequently influence gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palbinone have been observed to change over time. Palbinone is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Palbinone can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered steroid metabolism. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Palbinone vary with different dosages in animal models. At lower doses, Palbinone effectively inhibits 3α-HSD without causing significant adverse effects. At higher doses, Palbinone can exhibit toxic effects, including liver toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
Palbinone is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with enzymes such as 3α-HSD and cofactors like NADPH. By inhibiting 3α-HSD, Palbinone affects the metabolic flux of steroid hormones, leading to altered levels of these metabolites. This can have downstream effects on various physiological processes, including hormone regulation and energy metabolism .
Transport and Distribution
Within cells and tissues, Palbinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Palbinone in target tissues, such as the liver. The transport and distribution of Palbinone are crucial for its inhibitory effects on 3α-HSD and its overall impact on steroid metabolism .
Subcellular Localization
Palbinone’s subcellular localization is primarily within the cytosol, where it interacts with 3α-HSD. This localization is directed by specific targeting signals and post-translational modifications that ensure Palbinone reaches its site of action. The cytosolic localization of Palbinone is essential for its inhibitory activity and its effects on cellular metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La palbinona se aísla principalmente de las raíces de Paeonia albiflora. El proceso de extracción implica varios pasos:
Extracción: Las raíces se secan y se muelen hasta obtener un polvo fino. Este polvo se somete luego a extracción con disolventes utilizando etanol o metanol.
Filtración y concentración: El extracto se filtra para eliminar los residuos sólidos y luego se concentra a presión reducida para obtener un extracto bruto.
Métodos de producción industrial: Si bien la producción industrial de this compound no está ampliamente documentada, es probable que la extracción a gran escala siga pasos similares a los métodos de laboratorio, con optimizaciones para la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones: La palbinona experimenta diversas reacciones químicas, entre ellas:
Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden exhibir actividades biológicas variadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound, alterando potencialmente sus propiedades inhibitorias.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean diversos reactivos, incluidos halógenos y agentes alquilantes, en condiciones controladas.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir alcoholes o alcanos .
Comparación Con Compuestos Similares
Paeonilactone-B: Another terpenoid isolated from Paeonia albiflora, known for its inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase.
Paeoniflorin: A glycoside also derived from Paeonia species, with anti-inflammatory and immunomodulatory properties.
Comparison: Palbinone is unique due to its potent inhibitory activity on human monocyte interleukin-1 beta, which is not as pronounced in similar compounds like paeonilactone-B and paeoniflorin. This specificity makes palbinone a valuable compound for targeted anti-inflammatory therapies .
Propiedades
IUPAC Name |
(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKLFLISZCITK-PPAUHQMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139954-00-0 | |
| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PALBINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


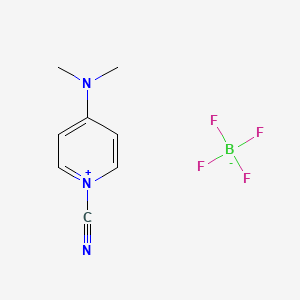
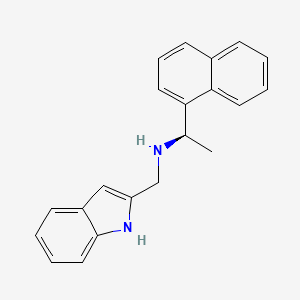
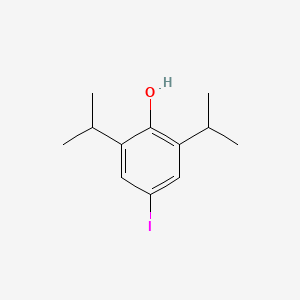
![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)
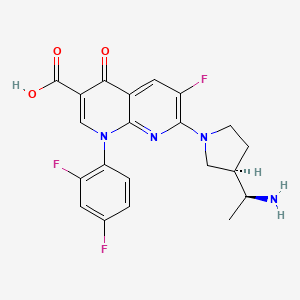

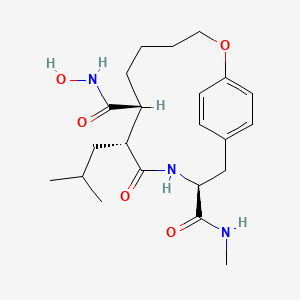
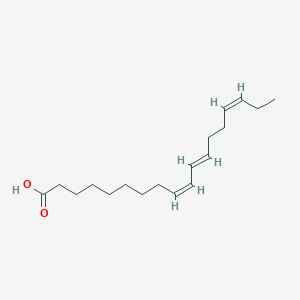
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)
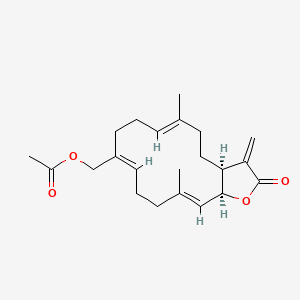
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
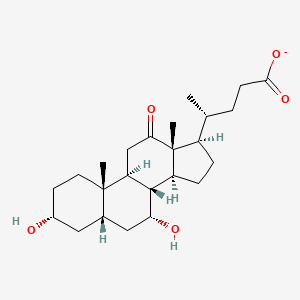
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
